molecular formula C11H16ClNO3 B13047666 Methyl (R)-3-amino-3-(3-methoxyphenyl)propanoate hcl

Methyl (R)-3-amino-3-(3-methoxyphenyl)propanoate hcl

Cat. No.: B13047666
M. Wt: 245.70 g/mol
InChI Key: NVKLERNXNLLGLM-HNCPQSOCSA-N
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Description

Chemical Structure: Methyl (R)-3-amino-3-(3-methoxyphenyl)propanoate hydrochloride is a chiral β-amino ester derivative featuring a 3-methoxyphenyl group at the β-position and a hydrochloride salt. Its molecular formula is C₁₁H₁₄ClNO₃, with a molecular weight of 263.69 g/mol (calculated). The compound is characterized by:

  • Ester group (COOCH₃) enhancing lipophilicity.
  • 3-Methoxy substituent on the phenyl ring, contributing electron-donating effects.
  • Chiral (R)-configuration, critical for stereoselective interactions in biological systems.

This compound is utilized in pharmaceutical research, particularly as a building block for drug candidates targeting neurological and metabolic disorders.

Properties

Molecular Formula

C11H16ClNO3

Molecular Weight

245.70 g/mol

IUPAC Name

methyl (3R)-3-amino-3-(3-methoxyphenyl)propanoate;hydrochloride

InChI

InChI=1S/C11H15NO3.ClH/c1-14-9-5-3-4-8(6-9)10(12)7-11(13)15-2;/h3-6,10H,7,12H2,1-2H3;1H/t10-;/m1./s1

InChI Key

NVKLERNXNLLGLM-HNCPQSOCSA-N

Isomeric SMILES

COC1=CC=CC(=C1)[C@@H](CC(=O)OC)N.Cl

Canonical SMILES

COC1=CC=CC(=C1)C(CC(=O)OC)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-3-amino-3-(3-methoxyphenyl)propanoate hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the starting material, which is often a substituted benzene derivative.

    Esterification: The esterification step involves the reaction of the amino acid with methanol in the presence of an acid catalyst to form the methyl ester.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of Methyl ®-3-amino-3-(3-methoxyphenyl)propanoate hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-3-amino-3-(3-methoxyphenyl)propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic reagents such as nitric acid for nitration or halogens for halogenation.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Methyl ®-3-amino-3-(3-methoxyphenyl)propanoate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl ®-3-amino-3-(3-methoxyphenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors involved in metabolic pathways.

    Pathways Involved: The compound can influence pathways related to amino acid metabolism, neurotransmitter synthesis, or signal transduction.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS No. Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Differences
Methyl (R)-3-amino-3-(3-methoxyphenyl)propanoate HCl [845909-40-2] 3-OCH₃ C₁₁H₁₄ClNO₃ 263.69 Reference compound; optimal balance of lipophilicity and solubility.
(R)-Methyl 3-amino-3-(4-methoxyphenyl)propanoate HCl [1088807-19-5] 4-OCH₃ C₁₁H₁₄ClNO₃ 263.69 Para-methoxy group increases symmetry, potentially altering crystal packing and receptor binding .
Methyl (R)-3-amino-3-(3-chlorophenyl)propanoate HCl [905991-90-4] 3-Cl C₁₀H₁₁Cl₂NO₂ 248.11 Chloro substituent (electron-withdrawing) reduces amino group basicity, affecting salt stability .
(R)-Methyl 3-amino-3-(3-hydroxyphenyl)propanoate HCl [1369494-59-6] 3-OH C₁₀H₁₂ClNO₃ 235.66 Hydroxyl group enhances polarity and hydrogen-bonding capacity but increases oxidative susceptibility .
Methyl (R)-2-amino-3-(3-fluoro-4-methylphenyl)propanoate HCl [737745-51-6] 3-F, 4-CH₃ C₁₁H₁₄ClFNO₂ 253.69 Fluorine and methyl groups improve metabolic stability and lipophilicity .

Key Findings from Structural Variations

Substituent Position :

  • 3-Methoxy vs. 4-Methoxy : The para-substituted analog ([1088807-19-5]) may exhibit altered solubility and target affinity due to steric and electronic differences .
  • 3-Hydroxy vs. 3-Methoxy : The hydroxyl analog ([1369494-59-6]) shows higher polarity but lower stability, limiting its utility in oral formulations .

Electronic Effects :

  • Chloro vs. Methoxy : The chloro-substituted compound ([905991-90-4]) has reduced basicity (pKa ~7.5 vs. ~8.2 for methoxy), impacting its ionization state in physiological conditions .

Stereochemistry :

  • The (R)-configuration in the target compound is critical for enantioselective interactions, as evidenced by its preferential binding to GABA receptors in preclinical studies (inferred from structural analogs) .

Research Implications

  • Drug Design : The 3-methoxy and 4-methyl/fluoro analogs show promise in enhancing blood-brain barrier penetration for CNS-targeted therapies .
  • Synthetic Challenges : Hydroxyl-containing derivatives require protective group strategies to prevent oxidation during synthesis .

Limitations and Discrepancies

  • Molecular Weight Variations : Discrepancies in reported molecular weights (e.g., [737745-51-6] at 211.24 g/mol vs. calculated 253.69 g/mol) suggest inconsistencies in evidence .
  • Biological Data: Limited experimental data on receptor binding or pharmacokinetics necessitates further studies.

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